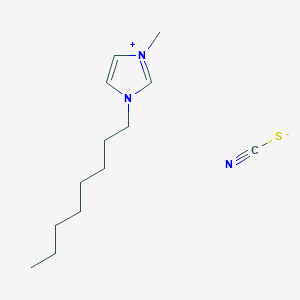

1-octyl-3-MethyliMidazoliuM thiocyanate

Description

Evolution and Significance of Ionic Liquids in Contemporary Chemical Science

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C. rsc.org Comprised of organic cations and either organic or inorganic anions, these compounds have garnered immense interest over the last three decades as a compelling alternative to traditional volatile organic solvents. dtic.milmyskinrecipes.com Their evolution from niche laboratory curiosities to materials with significant industrial potential is driven by their unique and tunable physicochemical properties. These include negligible vapor pressure, high thermal stability, wide electrochemical windows, and remarkable solvation capabilities for a diverse range of compounds. dtic.milresearchgate.net This "designer" nature allows for the creation of ILs with specific properties tailored for particular applications, positioning them at the forefront of green chemistry and sustainable industrial processes. dtic.milnih.gov

Distinctive Characteristics and Research Relevance of Imidazolium-Based Ionic Liquids

Among the vast array of possible ionic liquids, those based on the imidazolium (B1220033) cation are the most extensively studied. chemicalbook.com The imidazolium ring's aromaticity and the potential for substitution at the N1 and N3 positions (and even C2, C4, and C5) allow for fine-tuning of their properties. For instance, the length of the alkyl chain substituent significantly influences properties like viscosity, density, and hydrophobicity. researchgate.net The acidic proton at the C2 position can participate in hydrogen bonding, influencing solvation behavior and catalytic activity. qub.ac.uk Due to this versatility, imidazolium-based ILs have found applications in catalysis, organic synthesis, electrochemistry, separation science, and the creation of advanced materials. nih.goviolitec.de

Rationale for Comprehensive Academic Investigation of 1-octyl-3-methylimidazolium thiocyanate (B1210189)

The specific ionic liquid, 1-octyl-3-methylimidazolium thiocyanate, [OMIM][SCN], presents a compelling subject for detailed study. It combines a well-understood imidazolium cation with an octyl chain, which imparts significant non-polar character, with the versatile thiocyanate (SCN⁻) anion. The octyl chain is known to influence self-assembly and create nanostructured domains within the liquid, affecting its solvent properties. rsc.org The thiocyanate anion is a pseudohalide with interesting coordination chemistry and has been shown to produce ILs with remarkably low viscosity compared to other common anions like hexafluorophosphate. researchgate.netresearchgate.net This unique combination suggests potential for specialized applications where properties like low viscosity, specific coordination ability, and amphiphilic character are desirable.

Scope, Objectives, and Key Research Avenues for this compound Studies

The primary objective of investigating [OMIM][SCN] is to fully characterize its physicochemical properties and explore its potential in various chemical processes. Key research avenues include:

Fundamental Property Determination: Accurately measuring its thermal properties, density, viscosity, and spectroscopic characteristics.

Synthesis Optimization: Developing efficient and high-purity synthetic routes.

Application Exploration: Investigating its performance as a solvent in organic reactions, as an electrolyte in electrochemical devices, and as an agent in separation processes like liquid-liquid extraction.

Stability Analysis: Understanding its thermal degradation pathways and chemical stability under various conditions to define its operational limits. dtic.mil

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERYPLVSMOTOM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Purity Assessment of 1 Octyl 3 Methylimidazolium Thiocyanate

Advanced Synthetic Routes and Reaction Mechanisms

The preparation of 1-octyl-3-methylimidazolium thiocyanate (B1210189) is typically a two-step process. The first step involves the synthesis of the cationic precursor, 1-octyl-3-methylimidazolium halide, followed by an anion exchange reaction to introduce the thiocyanate anion. researchgate.netnih.gov

Cationic Precursor: 1-Octyl-3-methylimidazolium Halide

The synthesis of the 1-octyl-3-methylimidazolium cation is achieved through a quaternization reaction, a type of SN2 reaction also known as the Menshutkin reaction. nih.govacs.org This involves the alkylation of 1-methylimidazole with an appropriate octyl halide, most commonly 1-bromooctane or 1-chlorooctane. frontiersin.orgresearchgate.net

The general reaction is as follows: 1-methylimidazole + 1-bromooctane → 1-octyl-3-methylimidazolium bromide

To ensure high purity of the final ionic liquid, the starting materials must be purified. 1-methylimidazole is often distilled under reduced pressure prior to use. rsc.org 1-bromooctane is also typically purified by distillation to remove any impurities.

Anionic Precursor: Alkali Metal Thiocyanate

The source of the thiocyanate anion is typically an alkali metal salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). organic-chemistry.org Potassium thiocyanate can be synthesized by fusing potassium cyanide with sulfur or by the reaction of potassium ferrocyanide with potassium carbonate and sulfur. wikipedia.orgprepchem.com For use in ionic liquid synthesis, commercial potassium thiocyanate is often purified by recrystallization from hot water or alcohol to remove any contaminants. prepchem.com It is crucial to thoroughly dry the salt before use, often by melting it under a vacuum, to prevent water from being introduced into the reaction.

The second step in the synthesis is the anion metathesis (exchange) reaction. The 1-octyl-3-methylimidazolium halide precursor is reacted with a thiocyanate salt. The choice of solvent and reaction conditions is crucial for driving the reaction to completion and simplifying purification.

The reaction is: [OMIM][Br] + KSCN → [OMIM][SCN] + KBr

To maximize the yield, the reaction is typically carried out in a solvent where the resulting inorganic salt (e.g., KBr) has low solubility, causing it to precipitate out of the solution and shift the equilibrium forward. mdpi.com Acetone (B3395972) or acetonitrile are common solvents for this purpose. After the reaction, the precipitated inorganic salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude 1-octyl-3-methylimidazolium thiocyanate. nih.gov Alternative, greener methods utilizing ultrasound or microwave assistance can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Table 1: Optimized Reaction Conditions for [OMIM][SCN] Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reactants | [OMIM]Br, KSCN | [OMIM]Br, KSCN |

| Solvent | Acetone or Acetonitrile | Solvent-free |

| Temperature | Room Temperature to Reflux | 20-30°C |

| Time | 24-72 hours | 5 hours |

| Yield | ~90-95% | >98% |

| Notes | Relies on precipitation of inorganic salt. | Offers faster reaction and higher yield. researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

Quaternization (SN2 Reaction) : The formation of the 1-octyl-3-methylimidazolium cation occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic primary carbon of the 1-bromooctane. This forms a new carbon-nitrogen bond and displaces the bromide ion, resulting in the imidazolium (B1220033) bromide salt. Theoretical studies show that the reaction is promoted by the formation of a polar microenvironment as the ionic product begins to form. acs.org

Anion Metathesis : This step is an equilibrium-driven process based on solubility differences. When 1-octyl-3-methylimidazolium bromide and potassium thiocyanate are dissolved in a suitable solvent like acetone, the four resulting ions ([OMIM]⁺, Br⁻, K⁺, SCN⁻) are in solution. The low solubility of potassium bromide (KBr) in acetone causes it to precipitate, effectively removing it from the equilibrium and driving the reaction towards the formation of this compound. researchgate.netmdpi.com

Scaling up the synthesis of ionic liquids from the laboratory to an industrial scale presents several challenges. numberanalytics.com

Reaction Vessels : The synthesis of halide precursors can be exothermic and may require specialized reactors that can handle pressure and temperature changes, especially if using microwave-assisted methods. researchgate.net

Purification : On a large scale, the removal of inorganic salt by-products via filtration can be cumbersome. Furthermore, the final purification steps, such as solvent extraction and high-vacuum drying to remove trace impurities, add complexity and cost to the industrial process. mdpi.com

Batch vs. Continuous Flow : While traditional synthesis is performed in batch reactors, continuous flow microreactors are being explored for ionic liquid synthesis. kisti.re.kracs.org These systems can offer better temperature control, improved safety, and potentially higher purity products, which may enhance industrial feasibility. acs.org

Rigorous Purification Techniques and Criteria for Research-Grade Material

The presence of impurities, even at parts-per-million (ppm) levels, can significantly alter the physicochemical properties of ionic liquids, including their viscosity, density, and electrochemical window. amazonaws.com Therefore, rigorous purification is essential to obtain research-grade material.

The primary impurities encountered in the synthesis of this compound are unreacted starting materials, residual solvents, water, and, most critically, halide ions from the precursor. researchgate.netresearchgate.net

Residual Reactants and Solvents : Unreacted 1-methylimidazole and 1-bromooctane are typically volatile and can be removed by washing the ionic liquid with a non-polar solvent like diethyl ether or ethyl acetate, followed by drying under high vacuum. sci-hub.se Solvents used during the synthesis or purification are also removed under vacuum at elevated temperatures. researchgate.net

Halide Impurities : Halide contamination is a pervasive issue in ionic liquids prepared via metathesis. amazonaws.com Since this compound is generally hydrophobic, residual halide salts can be removed by washing the ionic liquid multiple times with deionized water. google.com The completeness of halide removal is often checked qualitatively with a silver nitrate (AgNO₃) test on the wash water; the absence of a silver halide precipitate indicates successful removal. solvomet.eugoogle.com For quantitative analysis, methods like ion chromatography are employed to determine the halide concentration, with research-grade ionic liquids typically requiring halide levels below 50 ppm. amazonaws.comresearchgate.net

Water Content : Due to the hygroscopic nature of many ionic liquids, water is a common impurity. It is typically removed by drying the sample under high vacuum (<<1 mbar) at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours). researchgate.net The final water content is measured using Karl-Fischer titration. jrwb.de

Table 2: Purification Techniques and Purity Criteria for Research-Grade [OMIM][SCN]

| Impurity Type | Purification Method | Purity Assessment Method | Target Level (Research Grade) |

|---|---|---|---|

| Halide Ions (Cl⁻, Br⁻) | Repeated washing with deionized water. | Ion Chromatography, Silver Nitrate Test. amazonaws.comsolvomet.eu | < 50 ppm |

| Water | Drying under high vacuum at elevated temperature. | Karl-Fischer Titration. jrwb.de | < 100 ppm |

| Organic Reactants | Extraction with non-polar solvents (e.g., diethyl ether). | NMR Spectroscopy, Gas Chromatography (GC). sci-hub.sejrwb.de | Not detectable |

| Residual Solvents | Drying under high vacuum. | NMR Spectroscopy, Headspace-GC. jrwb.de | < 100 ppm |

| Color | Treatment with activated carbon or alumina. mdpi.com | Visual Inspection, UV-Vis Spectroscopy. | Colorless |

This is an interactive data table. You can sort and filter the data as needed.

2 Methodologies for Purity Verification in Ionic Liquids (e.g., spectroscopic, chromatographic, and titrimetric approaches)

The physicochemical properties and performance of ionic liquids (ILs), such as this compound, are significantly influenced by the presence of impurities. jrwb.de These impurities often originate from the synthesis process and can include unreacted starting materials (e.g., 1-methylimidazole, 1-octyl halides), by-products, water, and residual halide ions from anion exchange steps. researchgate.netsci-hub.se Therefore, rigorous purity assessment is crucial to ensure the reliability and reproducibility of data obtained from applications involving these materials. rsc.org A variety of analytical techniques are employed for the comprehensive characterization and quantification of impurities in ionic liquids.

Spectroscopic Approaches

Spectroscopic methods are invaluable for confirming the molecular structure of the ionic liquid and identifying organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for verifying the cationic structure of this compound. By analyzing the chemical shifts and integration of the proton signals, one can confirm the presence of the octyl and methyl groups and the integrity of the imidazolium ring. The absence of signals corresponding to starting materials, such as 1-methylimidazole, indicates a high level of purity. researchgate.net

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the ionic liquid. For this compound, specific vibrational bands corresponding to the C-H bonds of the alkyl chains, the C=N and C-N stretching of the imidazolium ring, and the characteristic SCN⁻ anion stretch (typically around 2060 cm⁻¹) confirm the compound's identity. researchgate.netnih.gov

UV-Vis Spectroscopy : This technique can be used to quantify certain impurities, such as residual imidazole (B134444), which has a distinct UV absorbance. jrwb.de

Chromatographic Approaches

Chromatography offers powerful separation capabilities, allowing for the detection and quantification of a wide range of volatile and non-volatile impurities.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection is an effective method for quantifying non-volatile organic impurities like unreacted 1-methylimidazole. jrwb.de An isocratic method using an acetonitrile/water mobile phase can achieve good separation on a C8 column, with detection limits for imidazoles reported in the range of 10–20 mg/L. jrwb.de Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allows for the simultaneous analysis of both the cation and anion components of the ionic liquid. sielc.com

Gas Chromatography (GC) : GC is primarily used to detect volatile or semi-volatile impurities. jrwb.de Headspace GC is particularly useful for identifying residual organic solvents (e.g., from purification steps) and volatile starting materials. jrwb.de The detection limits for volatile impurities can be as low as 0.01 mg/g. jrwb.de

Ion Chromatography (IC) : IC is a critical technique for quantifying anionic impurities, especially halides (Cl⁻, Br⁻), which are common residues from the synthesis of the imidazolium salt precursor. researchgate.netresearchgate.net Using a sodium carbonate/sodium bicarbonate eluent, IC can separate and quantify various halide ions with detection limits below 1 ppm. researchgate.net This method is essential as even trace amounts of halide impurities can significantly alter the electrochemical and physical properties of the ionic liquid. researchgate.net LC-MS methods have also been developed for the simultaneous analysis of the IL components and halide impurities in a single run. chromatographyonline.com

The table below summarizes common chromatographic techniques for ionic liquid purity analysis.

Interactive Table: Chromatographic Methods for Purity Verification

| Technique | Target Impurities | Typical Column | Mobile Phase/Conditions | Detection Limit | Reference |

|---|---|---|---|---|---|

| HPLC | 1-Methylimidazole | C8 Reversed-Phase | 30% Acetonitrile / Aqueous Phosphate Buffer (pH 7) | 10-20 mg/L | jrwb.de |

| Headspace GC | Volatile Organics | SE-54 (50 m x 3 µm) | 80 °C Equilibration | 0.01 mg/g | jrwb.de |

| Ion Chromatography | Halide Anions (Cl⁻, Br⁻) | AS 22 | Na₂CO₃/NaHCO₃ in Water/Acetonitrile | < 1 ppm | researchgate.net |

| LC-MS | IL Cations, Anions, Halides | Acclaim® Trinity™ P1 | Acetonitrile / Ammonium (B1175870) Acetate Gradient | Not specified | chromatographyonline.com |

Titrimetric Approaches

Titration methods are robust, cost-effective techniques for quantifying specific common impurities like water and halides. jrwb.de

Karl Fischer Titration : Due to the hygroscopic nature of many ionic liquids, determining the water content is essential. Karl Fischer titration is the standard method for this purpose, offering high accuracy and precision. researchgate.net The coulometric version of this technique is particularly suitable, requiring only a small sample size (0.05–0.1 mL) and capable of detecting water content down to microgram levels. jrwb.de

Volhard Titration : This classic argentometric titration method can be used to quantify halide impurities. researchgate.net It involves the precipitation of halide ions with a standard solution of silver nitrate. While effective, it is generally suitable for detecting relatively high impurity levels, typically around 1% wt. jrwb.de For lower concentrations, other methods like ion chromatography or ion-selective electrodes are preferred. jrwb.deresearchgate.net

Ion-Selective Electrodes (ISEs) : ISEs provide another means to determine halide concentrations, with lower detection limits than titration (e.g., approx. 1.8 ppm for chloride). However, their use requires careful, time-consuming calibration as the electrode's response can be influenced by the ionic liquid's cation. jrwb.de

The table below outlines key titrimetric and related methods.

Interactive Table: Titrimetric and Other Methods for Purity Verification

| Method | Target Impurity | Principle | Sample Size | Detection Limit | Reference |

|---|---|---|---|---|---|

| Karl Fischer Titration | Water | Coulometric Iodine Generation | 0.05 - 0.1 mL | 0.01 µg water | jrwb.de |

| Volhard Titration | Halides (Cl⁻, Br⁻) | Argentometric Titration | Not specified | ~1% wt. | jrwb.de |

| Ion-Selective Electrode | Halides (Cl⁻) | Potentiometry | Not specified | ~1.8 ppm | jrwb.de |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including ionic liquids. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-octyl-3-methylimidazolium thiocyanate (B1210189), ¹H and ¹³C NMR are fundamental for verifying the integrity of the cation's structure after synthesis.

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of the 1-octyl-3-methylimidazolium cation. The spectrum provides distinct signals for each unique proton environment, and their chemical shifts, splitting patterns (multiplicity), and integration values are used for assignment.

Table 1: Representative ¹H NMR Spectral Data for the 1-octyl-3-methylimidazolium Cation (Data based on analogous compound [OMIM]Br in CDCl₃) rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.37 | s | N-CH-N (ring H at C2) |

| ~7.57 | s | N-CH=CH-N (ring H at C4 or C5) |

| ~7.41 | s | N-CH=CH-N (ring H at C5 or C4) |

| ~4.32 | t | N-CH₂ -(CH₂)₆CH₃ |

| ~4.14 | s | N-CH₃ |

| ~1.92 | p | N-CH₂-CH₂ -(CH₂)₅CH₃ |

| ~1.42-1.16 | m | N-(CH₂)₂-(CH₂)₅ -CH₃ |

| ~0.87 | t | N-(CH₂)₇-CH₃ |

s = singlet, t = triplet, p = pentet, m = multiplet

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the 1-octyl-3-methylimidazolium cation. Each carbon atom in a unique electronic environment gives a distinct signal, confirming the presence of the imidazolium (B1220033) ring and the octyl chain.

Similar to the proton NMR data, the ¹³C NMR data for [OMIM]Br can be used to predict the spectrum for [OMIM][SCN]. rsc.org The carbon atoms of the imidazolium ring resonate at lower field due to the influence of the adjacent nitrogen atoms. The thiocyanate anion (SCN⁻) would also exhibit a characteristic signal in the ¹³C NMR spectrum.

Table 2: Representative ¹³C NMR Spectral Data for the 1-octyl-3-methylimidazolium Cation and Thiocyanate Anion (Cation data based on analogous compound [OMIM]Br in CDCl₃; Anion data is a general expected range) rsc.org

| Chemical Shift (δ) ppm | Assignment |

| ~136.50 | N-C H-N (ring C2) |

| ~131 (approx.) | S-C ≡N |

| ~123.69 | N-C H=C H-N (ring C4 or C5) |

| ~121.91 | N-C H=C H-N (ring C5 or C4) |

| ~49.80 | N-CH₂ -(CH₂)₆CH₃ |

| ~36.50 | N-CH₃ |

| ~31.41 | Alkyl Chain Carbons |

| ~30.01 | Alkyl Chain Carbons |

| ~28.77 | Alkyl Chain Carbons |

| ~25.97 | Alkyl Chain Carbons |

| ~22.30 | Alkyl Chain Carbons |

| ~13.91 | N-(CH₂)₇-CH₃ |

For a more in-depth structural analysis, advanced multi-dimensional NMR techniques can be employed. While specific multi-dimensional NMR studies on 1-octyl-3-methylimidazolium thiocyanate were not found, research on analogous compounds like 1-octyl-3-methylimidazolium bromide ([OMIM]Br) highlights their utility. nih.gov

Techniques such as 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space interactions between protons. nih.gov For [OMIM]Br, ROESY data has shown correlations between protons in the polar imidazolium head and the apolar alkyl tail, as well as between non-neighboring alkyl groups. nih.gov This suggests a packed structure where the alkyl tails are not fully segregated into distinct hydrophobic domains, providing insights into the liquid-state organization of the ions. nih.gov Other techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for definitively assigning all proton and carbon signals by correlating connected nuclei.

Vibrational Spectroscopy for Probing Intermolecular Interactions and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is highly sensitive to the functional groups within a molecule and the non-covalent interactions between ions. These methods are essential for characterizing the thiocyanate anion and its interactions with the imidazolium cation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying functional groups. In this compound, IR spectroscopy can confirm the presence of both the imidazolium cation and the thiocyanate anion. nih.govresearchgate.net

The most prominent and diagnostic peak for the thiocyanate anion is the strong absorption band corresponding to the C≡N triple bond stretch, which typically appears in the 2050-2070 cm⁻¹ region. westmont.edu The C-H stretching vibrations of the alkyl chain and the imidazolium ring are observed in the 2800-3200 cm⁻¹ range. nih.gov Vibrations associated with the imidazolium ring structure (C-N and C-C stretching) appear in the fingerprint region below 1600 cm⁻¹. researchgate.net The position and shape of the C≡N stretching band can be sensitive to the local environment, providing information on ion pairing and solvation. nih.gov

Table 3: Key Infrared (IR) Absorption Bands for [OMIM][SCN] (Data based on analogous compound [BMIM]SCN and general knowledge of functional groups) nih.govresearchgate.netwestmont.edu

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200-3100 | Imidazolium Ring C-H Stretch |

| ~2950-2850 | Alkyl Chain C-H Stretch |

| ~2056 | Thiocyanate (SCN⁻) C≡N Stretch |

| ~1570 | Imidazolium Ring C=N Stretch |

| ~1170 | Imidazolium Ring C-N Stretch |

| ~740 | C-S Stretch |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric non-polar bonds and vibrations in condensed phases. For [OMIM][SCN], Raman spectroscopy provides detailed characterization of both the cation and the anion. westmont.eduresearchgate.net

A study on the closely related 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) provides a comprehensive assignment of its Raman spectrum. westmont.edu The C≡N stretch of the thiocyanate anion gives a very strong and sharp signal around 2056 cm⁻¹. westmont.edu The C-S stretching mode is also clearly identifiable, often appearing around 742 cm⁻¹. westmont.edu The imidazolium ring modes and the various C-H stretching and bending modes of the alkyl chain are also well-resolved. westmont.edu Raman spectroscopy is a powerful tool for studying conformational changes in the alkyl chain and the nature of ion-ion interactions in the liquid state. researchgate.net

Table 4: Key Raman Shifts and Vibrational Mode Assignments for [OMIM][SCN] (Data based on analogous compound [BMIM]SCN) westmont.edu

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3175, 3100 | Imidazolium Ring C-H Stretch |

| ~2975, 2914, 2850 | Alkyl C-H Stretch |

| ~2056 | Thiocyanate (SCN⁻) C≡N Stretch |

| ~1420 | CH₂ Scissoring |

| ~1025 | Ring Breathing / C-N Stretch |

| ~742 | C-S Stretch / Out-of-plane Ring Bending |

| ~625 | Out-of-plane Ring Bending |

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the composition of this compound. The compound consists of the 1-octyl-3-methylimidazolium cation ([OMIM]⁺) and the thiocyanate anion ([SCN]⁻).

The molecular formula for the entire compound is C₁₃H₂₃N₃S, yielding a molecular weight of approximately 253.40 g/mol . myskinrecipes.comguidechem.com In mass spectrometry, the components are typically observed as individual ions. The cation, 1-octyl-3-methylimidazolium (C₁₂H₂₃N₂⁺), has a calculated exact mass of 195.1856 Da. massbank.eunih.gov

Electrospray ionization (ESI) is a common method for analyzing ionic liquids. In ESI-MS, the [OMIM]⁺ cation is readily detected. Further analysis using tandem mass spectrometry (MS/MS) can elucidate the structure through fragmentation. High-energy collision-induced dissociation would likely lead to the cleavage of the octyl chain, producing characteristic fragment ions.

Table 1: Key Mass Spectrometry Data for this compound

| Analyte | Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) |

|---|---|---|---|

| This compound | C₁₃H₂₃N₃S | 253.40 myskinrecipes.comguidechem.com | N/A (Observed as separate ions) |

| 1-octyl-3-methylimidazolium cation | C₁₂H₂₃N₂⁺ | 195.32 nih.gov | 195.19 massbank.eu |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination

Studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), show that they can form well-defined crystal structures, often with monoclinic systems. researchmap.jp For ionic liquids with longer alkyl chains like the octyl group in [OMIM]⁺, a key structural feature observed is nanostructural organization. researchmap.jpnist.gov This involves the segregation of the polar regions (imidazolium ring and anion) and nonpolar regions (alkyl chains) into distinct domains. Neutron and X-ray diffraction studies on 1-octyl-3-methylimidazolium chloride revealed peaks corresponding to inter-domain, inter-ionic, and inter-alkyl-chain correlations. nist.gov It is expected that [OMIM][SCN] would exhibit similar nanoscale ordering, with characteristic diffraction peaks indicating the spacing between these polar and nonpolar domains. A peak at a low scattering vector (q) would correspond to the larger-scale organization of the alkyl chain domains, while peaks at higher q values would relate to the shorter-range correlations between cations and anions. rsc.org

Microscopic Techniques for Morphological and Surface Characterization

Microscopic techniques are employed to visualize the surface and bulk morphology of materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. While often used for solid materials, SEM can be applied to characterize ionic liquids when they are immobilized or used in composites. For instance, SEM has been used to observe the surface morphology of materials like activated carbon after the degradation of related imidazolium ionic liquids. nih.gov In the context of [OMIM][SCN], SEM could be used to study its morphology when incorporated into polymer matrices, to characterize electrodes modified with the ionic liquid, or to examine any residue left after thermal decomposition.

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, capable of imaging surfaces at the nanoscale. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is particularly useful for studying the interfacial structure of ionic liquids on solid substrates. For [OMIM][SCN], AFM could be used to investigate the formation of ordered layers or domains at the solid-liquid interface, providing direct visual evidence of the supramolecular structures inferred from diffraction techniques.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.org

A detailed XPS study on the closely related ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([C4C1Im][SCN]) provides a strong basis for understanding the XPS spectrum of [OMIM][SCN]. nih.govnih.gov The primary difference would be the increased intensity of the C1s signal due to the longer octyl chain. XPS survey scans are used to identify all present elements and potential impurities. nih.gov High-resolution scans of individual elemental regions provide information on the chemical environment. nih.gov

Table 2: Expected Binding Energies in XPS for this compound (based on [C4C1Im][SCN] data)

| Element/Orbital | Expected Binding Energy (eV) | Origin/Comment |

|---|---|---|

| C 1s (Alkyl) | ~285.0 | Carbon atoms in the octyl chain. |

| C 1s (Imidazolium Ring) | ~286.5 - 287.5 | Carbon atoms within the imidazolium ring, shifted to higher energy due to bonding with nitrogen. |

| N 1s (Imidazolium Ring) | ~402.0 | Nitrogen atoms in the cation. nih.gov |

| N 1s (Anion) | ~398.5 | Nitrogen atom in the thiocyanate anion [SCN]⁻. nih.gov |

The distinct binding energies for the nitrogen atoms in the cation and anion allow for clear differentiation between the two species. The analysis confirms the presence of all expected elements and can verify the purity of the sample's surface. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the fundamental interactions between the 1-octyl-3-methylimidazolium cation and the thiocyanate (B1210189) anion. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometries, and interaction energies.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying ionic liquids due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in determining the most stable geometries of the [OMIM][SCN] ion pair and the energetics of their interaction. Studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]), have shown that DFT can effectively model the electronic structure and the nature of cation-anion interactions. For instance, a combined experimental and computational study on [BMIM][SCN] using DFT demonstrated that initial-state effects, which relate to the ground-state electronic structure, are the primary contributors to the observed core-level binding energies in X-ray photoelectron spectroscopy (XPS). acs.org This suggests that DFT provides a reliable description of the charge distribution within the ion pair.

In a typical DFT study of an [OMIM][SCN] ion pair, various possible orientations of the cation and anion would be optimized to find the global minimum energy structure. Key interactions, such as the hydrogen bonding between the acidic protons of the imidazolium (B1220033) ring (especially the C2-H) and the nitrogen or sulfur atoms of the thiocyanate anion, would be characterized. The binding energy of the ion pair is a critical parameter obtained from these calculations, indicating the strength of the cation-anion interaction. For related imidazolium systems, these binding energies are significant, highlighting the strong electrostatic forces governing the ionic liquid's structure. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for investigating intermolecular forces. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark-quality data on interaction energies. For ionic liquids, ab initio molecular dynamics (AIMD) is particularly powerful as it allows for the study of the dynamic evolution of the system while treating the electronic structure quantum mechanically. researchgate.netnih.govresearchgate.net

A study on 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]) using AIMD revealed the critical role of including dispersion corrections to accurately describe the liquid's structure and dynamics. morressier.com Neglecting these weak van der Waals forces resulted in an incorrect representation of specific cation-anion interactions and hydrogen-bonding dynamics. morressier.com When SO2 is dissolved in [EMIM][SCN], AIMD simulations have shown that both the cation and anion are crucial for solvation, with the thiocyanate anion forming adducts with SO2 and the cation creating a "cage" around it. researchgate.netnih.gov These findings underscore the complexity of interactions, which involve not just strong electrostatic forces and hydrogen bonds, but also weaker, non-covalent interactions that are well-captured by high-level ab initio methods. These insights are directly transferable to the [OMIM][SCN] system, where the longer octyl chain would introduce more significant dispersion interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena

Molecular dynamics (MD) simulations are a cornerstone of computational studies on ionic liquids, enabling the investigation of their dynamic properties and bulk behavior over time scales ranging from picoseconds to microseconds. nih.gov

The accuracy of classical MD simulations hinges on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. acs.orgresearchgate.netnih.gov Several force fields have been developed for imidazolium-based ionic liquids, with the OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) being a prominent example. A repository of OPLS-AA force field parameters for a wide range of ionic liquids is available, which includes parameters for both the 1-octyl-3-methylimidazolium cation ([OMIM]) and the thiocyanate ([SCN]) anion. github.com

These force fields are typically developed by fitting parameters to reproduce experimental data (like density and heat of vaporization) and/or high-level quantum chemical calculations. nih.gov For instance, a refined force field for the 1-alkyl-3-methylimidazolium cation series was developed by adjusting parameters to fit vibrational frequency data from experiments and ab initio calculations, as well as torsion energy profiles and ion pair interaction energies. nih.gov The validation of such force fields is crucial. For [OMIM][SCN], this would involve performing MD simulations using the available parameters and comparing the computed bulk properties, such as density and viscosity, with experimental values. researchgate.net Studies have shown that scaling the atomic charges in the force field can sometimes improve the prediction of dynamic properties like self-diffusion coefficients by implicitly accounting for electronic polarization effects. acs.orgresearchgate.netnih.gov

Table of OPLS-AA Force Field Availability for [OMIM][SCN]

| Ion | Cation ([OMIM]) | Anion ([SCN]) |

|---|---|---|

| Availability | Yes | Yes |

| Referenced Force Field | OPLS-2009IL | OPLS-2009IL |

| Source | Acevedo Lab GitHub Repository github.com | Acevedo Lab GitHub Repository github.com |

This table indicates the availability of OPLS-AA force field parameters for the constituent ions of 1-octyl-3-methylimidazolium thiocyanate.

MD simulations provide a direct route to calculating transport properties such as self-diffusion coefficients (D) and ion mobility. The self-diffusion coefficient is typically calculated from the mean square displacement (MSD) of the ions over time. These values are critical for understanding the fluidity and conductivity of the ionic liquid.

Illustrative Self-Diffusion Coefficients for a Related Ionic Liquid Series ([Cnmim]I) at 450 K

| Ionic Liquid | Cation Diffusion Coefficient (10⁻¹⁰ m²/s) | Anion Diffusion Coefficient (10⁻¹⁰ m²/s) |

|---|---|---|

| [C₄mim]I | 1.8 | 1.8 |

| [C₆mim]I | 1.3 | 1.3 |

| [C₈mim]I | 2.0 | 2.0 |

Data adapted from a molecular dynamics study on 1-alkyl-3-methyl-imidazolium iodides. nih.gov Note: These values are for a different anion and are presented for illustrative purposes to show trends.

Radial distribution functions (RDFs), denoted as g(r), are calculated from MD simulation trajectories to describe the local structure of the liquid. An RDF for a pair of atoms or molecular centers gives the probability of finding one particle at a certain distance (r) from another, relative to a uniform distribution.

For [OMIM][SCN], RDFs would reveal key structural features. The cation-anion RDF would show a sharp first peak at a short distance, corresponding to the contact ion pair, with subsequent peaks indicating further solvation shells. The positions and heights of these peaks provide detailed information about the average distances and coordination numbers of the ions. Studies on similar systems like [EMIM][SCN] and [BMIM][SCN] show that the anion preferentially interacts with the most acidic protons on the imidazolium ring. acs.orgresearchgate.netresearchgate.net The RDF between the C2-H proton of the imidazolium ring and the nitrogen atom of the thiocyanate anion would be of particular interest, as it quantifies the primary hydrogen bonding interaction.

Furthermore, RDFs between the cations can reveal information about the aggregation of the nonpolar octyl chains. In ionic liquids with long alkyl chains, such as [OMIM]⁺, these chains tend to segregate from the charged imidazolium rings, forming nonpolar domains. This nanostructuring would be evident in the cation-cation RDFs, which would show characteristic peaks corresponding to both the separation of the imidazolium rings and the packing of the octyl tails.

Thermodynamic Modeling and Prediction for Phase Equilibria and Mixture Behavior

Modeling the thermodynamic properties of mixtures containing [C8MIM][SCN] is essential for process design and engineering applications. researchgate.net Various models, ranging from group contribution methods to sophisticated equations of state, are employed to predict phase equilibria and other thermodynamic characteristics.

The Universal Functional Group Activity Coefficient (UNIFAC) model is a predictive method based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. researchgate.net The UNIFAC-IL model, an extension of the original, is specifically adapted for ionic liquids. researchgate.net In this framework, the ionic liquid is deconstructed into functional groups, and their interactions are used to calculate activity coefficients, which are crucial for describing phase equilibria. researchgate.netddbst.com

For this compound, the molecule is broken down into its fundamental groups. In some adaptations of the model for ionic liquids, the entire cation-anion skeleton, in this case, [MIM-SCN], is treated as a single functional group to better capture the core ionic interactions. researchgate.net The alkyl chain is then broken down into standard alkane groups.

Table 1: UNIFAC Group Breakdown for this compound ([C8MIM][SCN])

| Main Group | Subgroup | Symbol | Count | Rk (Volume Parameter) uea.ac.uk | Qk (Surface Area Parameter) uea.ac.uk |

| Imidazolium-Thiocyanate Core | [MIM][SCN] | IL-CORE | 1 | Parameter specific to IL model | Parameter specific to IL model |

| Alkane | Methylene (B1212753) (in octyl chain) | CH2 | 7 | 0.6744 | 0.540 |

| Alkane | Methyl (end of octyl chain) | CH3 | 1 | 0.9011 | 0.848 |

| Alkane | Methyl (on imidazolium) | CH3 | 1 | 0.9011 | 0.848 |

Note: The Rk and Qk parameters for the core IL group are determined by fitting to extensive experimental phase equilibrium data and are specific to the particular UNIFAC-IL parameterization used.

This group contribution approach has been successfully used to predict multi-component phase equilibria, such as vapor-liquid or liquid-liquid equilibria, with a high degree of accuracy. researchgate.net

Equation of state (EoS) models provide a more comprehensive thermodynamic description of fluids over a wide range of temperatures and pressures.

The Non-Random Two-Liquid (NRTL) model is a widely used activity coefficient model for correlating and predicting phase equilibria in liquid mixtures. It accounts for the non-random distribution of molecules in a mixture, which is particularly relevant for complex systems involving ionic liquids. The model relies on binary interaction parameters that are typically regressed from experimental data. For aqueous blends of ionic liquids, NRTL has been used to estimate these parameters across various temperatures, pressures, and concentrations. nih.gov

The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is a more advanced EoS that has been successfully applied to ionic liquids. researchgate.netdiva-portal.org A key strategy in applying ePC-SAFT to ionic liquids is to consider the compound as fully dissociated into its constituent cation ([C8MIM]⁺) and anion ([SCN]⁻). researchgate.net Each ion is modeled as a distinct, non-spherical entity with defined repulsive, dispersive, and Coulombic forces. researchgate.net

The modeling process involves:

Parameterization: Pure component parameters for each ion (segment number, segment diameter, and dispersion energy) are determined by fitting the model to reliable experimental density data of various pure ionic liquids over a range of temperatures and pressures. researchgate.net

Prediction: Once parameterized, the model can be used to quantitatively predict the density of pure ILs at conditions extending far beyond the original data, such as high temperatures (up to 473 K) and pressures (up to 3000 bar). researchgate.net

Mixture Behavior: The model can predict the solubility of gases like CO₂ and CH₄ in the ionic liquid without additional binary interaction parameters. researchgate.net It can also be used to calculate second-order thermodynamic properties such as heat capacities, speeds of sound, and isothermal compressibilities. diva-portal.org

Table 2: Summary of the ePC-SAFT Modeling Approach for Imidazolium-Based Ionic Liquids

| Modeling Step | Description | Key Outcome |

| Ion-Based Strategy | The ionic liquid is treated as fully dissociated into cations and anions. researchgate.net | Accurate representation of ionic interactions. |

| Parameter Fitting | Ion-specific parameters are fitted to experimental pure component density data. researchgate.net | A robust set of transferable parameters for the [C8MIM]⁺ and [SCN]⁻ ions. |

| Property Prediction | The parameterized model is used to calculate various thermodynamic properties. | Quantitative prediction of density, gas solubilities, and second-order derivative properties (e.g., heat capacity, speed of sound). researchgate.netdiva-portal.org |

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics. nih.gov It is particularly valuable for predicting the thermodynamic properties and phase behavior of liquid mixtures, including those containing ionic liquids, without requiring experimental data for parameterization. urjc.esakademiabaru.com

The COSMO-RS methodology involves generating a "σ-profile" for each molecule, which is a histogram of its surface charge polarity. nih.gov By comparing the σ-profiles of the solute and solvent molecules, the model can predict thermodynamic properties such as activity coefficients, solubility, and free energy of solvation. nih.govurjc.es

For ionic liquids, COSMO-RS can be used to:

Predict Gas Solubility: It has been successfully applied to predict CO₂ solubility in various ionic liquids. nih.govscm.com

Screen Solvents: By calculating the activity coefficient of a solute at infinite dilution in different ionic liquids, COSMO-RS can effectively screen for the best solvent for a specific application, such as extraction. akademiabaru.com A lower activity coefficient signifies stronger favorable interactions between the solvent and solute. akademiabaru.com

Understand Interactions: The model provides insight into the molecular interactions (misfit, hydrogen bonding, and van der Waals forces) that govern the thermodynamic behavior of the system. urjc.es

In Silico Design and Prediction of Task-Specific Derivatives and Their Behavior

In silico (computational) design is a modern approach to developing new molecules with optimized properties for specific tasks, thereby accelerating the discovery process. For ionic liquids, this involves designing derivatives of a parent compound like [C8MIM][SCN] by modifying the cation or anion to enhance performance in applications such as separations, catalysis, or as active pharmaceutical ingredients. tbzmed.ac.ir

A key strategy is Computer-Aided Ionic Liquid Design (CAILD) , which integrates thermodynamic models like UNIFAC or COSMO-RS with optimization algorithms. researchgate.net This allows for the systematic screening of a vast number of potential ionic liquid structures to identify candidates with desired properties, such as high selectivity and capacity in an extraction process. researchgate.net

A powerful example of this approach is the use of COSMO-RS for screening potential ionic liquids for the extraction of high-value compounds. akademiabaru.com For instance, to design an optimal ionic liquid based on the 1-octyl-3-methylimidazolium ([OMIM]⁺) cation for the extraction of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), COSMO-RS can be used to predict the activity coefficients of EPA and DHA in [OMIM]⁺ paired with a wide variety of different anions. akademiabaru.com The anion that results in the lowest activity coefficient is predicted to be the most effective for the extraction task. akademiabaru.com

Table 3: Example of COSMO-RS Screening Data for Task-Specific IL Design: Predicted Activity Coefficients (ln γ∞) for EPA and DHA in [OMIM]⁺-Based ILs with Various Anions

| Anion | Predicted ln(γ∞) for EPA in [OMIM][Anion] | Predicted ln(γ∞) for DHA in [OMIM][Anion] |

| Benzoate | 0.85 | 0.90 |

| Toluene-4-sulfonate | 1.15 | 1.20 |

| Dicyanamide (B8802431) (DCN) | 1.40 | 1.45 |

| Octyl-SO₄ | 1.60 | 1.62 |

| Trifluoromethanesulfonate (OTF) | 1.75 | 1.80 |

| Bis(trifluoromethylsulfonyl)imide (TF₂N) | 1.85 | 1.90 |

| Hexafluorophosphate (PF₆) | 2.10 | 2.15 |

| Tetrafluoroborate (B81430) (BF₄) | 2.20 | 2.25 |

| Data is illustrative, based on trends reported for screening studies. akademiabaru.com Lower values indicate higher predicted solubility and better extraction performance. |

This in silico screening process allows researchers to focus experimental efforts on the most promising candidates, significantly reducing the time and resources required to develop new, task-specific ionic liquids based on the 1-octyl-3-methylimidazolium scaffold.

Interactions and Solvation Behavior in Complex Chemical Systems

Solute–Solvent Interactions and Solvation Dynamics

The manner in which 1-octyl-3-methylimidazolium thiocyanate (B1210189) interacts with dissolved species and the subsequent dynamics of the solvation process are critical to its function as a solvent. These interactions are governed by the unique combination of the bulky, asymmetric 1-octyl-3-methylimidazolium cation and the strongly coordinating thiocyanate anion.

Spectroscopic techniques are powerful tools for probing the microenvironment and polarity of ionic liquids. For instance, studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), have utilized fluorescent probes like coumarin (B35378) 153 (C153) to investigate solvation dynamics. psu.edu These studies reveal that the solvation response functions are often bimodal, consisting of a rapid subpicosecond component followed by a much slower, broadly distributed component that can extend over picoseconds to nanoseconds. psu.edu This complex dynamic behavior is attributed to the multifaceted relaxation processes within the structured ionic liquid environment.

In the context of biomolecules, optical spectroscopy has been employed to study the interaction between proteins and the thiocyanate ion in aqueous solutions of 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]). nih.govresearchgate.net Research has shown that the addition of [BMIM][SCN] can induce protein aggregation by promoting the formation of intermolecular β-sheet structures. nih.govresearchgate.net The extent of this aggregation is correlated with the lysine (B10760008) content of the proteins, suggesting a significant attractive interaction between the thiocyanate anions and the ammonium (B1175870) groups on the lysine side chains. nih.govresearchgate.net This specific interaction can inhibit protein aggregation due to the formation of intermolecular β-sheets. nih.gov

The environment provided by 1-octyl-3-methylimidazolium thiocyanate can significantly influence the kinetics of chemical reactions. Thiocyanate-based ionic liquids have been shown to act not just as solvents, but also as reagents and catalysts in various organic transformations. For example, 1-methylimidazolium (B8483265) thiocyanate has been effectively used for the ring-opening of donor-acceptor cyclopropanes. nih.gov In these reactions, the ionic liquid serves a triple role: as a regenerable reaction medium, a Brønsted acid to induce the transformation, and a source of the nucleophilic thiocyanate anion. nih.govresearchgate.net The ambident nature of the thiocyanate ion allows for unusual reaction pathways, such as the nitrogen atom attacking the electrophilic center of the cyclopropane (B1198618) ring, leading to the formation of pyrrolidine-2-thiones. nih.gov The reaction's chemoselectivity can be finely tuned by adjusting the properties of the protic ionic liquid. nih.gov

Phase Equilibria and Ternary System Analysis

The phase behavior of this compound with other components is fundamental to its application in separation processes like liquid-liquid extraction and extractive distillation.

The liquid-liquid equilibrium (LLE) of ternary systems containing [OMIM][SCN] has been extensively studied to assess its potential as a solvent for extraction. Experimental data for ternary systems of {aromatic (ethyl benzene (B151609) or p-xylene) + alkane (hexane, heptane, or octane) + [OMIM][SCN]} at 298.15 K have demonstrated its suitability for separating aromatics from alkanes. researchgate.net The selectivity values in these systems are consistently greater than unity, indicating effective separation. researchgate.net

Further studies have explored the use of [OMIM][SCN] for the removal of thiophene (B33073) from aliphatic hydrocarbons. researchgate.net When comparing with 1-hexyl-3-methylimidazolium (B1224943) thiocyanate ([HMIM][SCN]), it was found that the ionic liquid with the shorter alkyl chain cation ([HMIM][SCN]) exhibited higher selectivity, while [OMIM][SCN] showed a greater solute distribution coefficient. researchgate.net The reliability of these LLE data is often confirmed using Othmer–Tobias and Hand equations, and the experimental results can be accurately correlated with thermodynamic models like the Non-Random Two-Liquid (NRTL) model. researchgate.net

Interactive Table: Liquid-Liquid Equilibrium Selectivity of [OMIM][SCN] for Aromatic/Alkane Separation

| Aromatic Component | Alkane Component | Selectivity (S) | Reference |

|---|---|---|---|

| Ethyl Benzene | Hexane (B92381) | >1 | researchgate.net |

| Ethyl Benzene | Heptane | >1 | researchgate.net |

| Ethyl Benzene | Octane | >1 | researchgate.net |

| p-Xylene | Hexane | >1 | researchgate.net |

| p-Xylene | Heptane | >1 | researchgate.net |

| p-Xylene | Octane | >1 | researchgate.net |

Vapor-liquid equilibrium (VLE) data are crucial for designing distillation processes. An experimental study on the isobaric VLE for the ternary system of acetone (B3395972) + methanol (B129727) + [OMIM][SCN] at 100 kPa revealed that even a small mole fraction of the ionic liquid (0.027) is sufficient to break the azeotrope. researchgate.net This effect is attributed to the strong and specific interactions between the ionic liquid and both acetone and methanol. researchgate.net The experimental VLE data for such ternary systems, as well as the corresponding binary systems containing the ionic liquid, can be well-represented by the NRTL model. researchgate.net The significant improvement in the separation factor of mixtures like hexane + benzene and hexane + cyclohexane (B81311) with [OMIM][SCN] as an entrainer further highlights its potential in enhancing separation processes. researchgate.net

Interactive Table: Effect of [OMIM][SCN] on Azeotropic Systems

| System | Pressure (kPa) | IL Mole Fraction | Observation | Reference |

|---|---|---|---|---|

| Acetone + Methanol + [OMIM][SCN] | 100 | 0.027 | Azeotrope broken | researchgate.net |

Interionic and Ion-Molecule Interactions within the Pure Ionic Liquid and its Mixtures

The macroscopic properties of this compound are a direct consequence of the molecular-level interactions between its constituent ions and with other molecules when in a mixture. Both experimental and theoretical methods have been employed to elucidate these interactions.

Investigations into the structure of similar ionic liquids, such as 1-octyl-3-methylimidazolium chloride ([C8mim]Cl), using neutron diffraction have revealed a hierarchical structure. nist.govresearchgate.net This structure is characterized by peaks corresponding to inter-domain, inter-ionic, and inter-alkyl-chain correlations. nist.gov The packing of the alkyl chains becomes more compact, and the domains become more defined and larger as the temperature decreases. nist.gov

Theoretical studies using Density Functional Theory (DFT) on other 1-octyl-3-methylimidazolium-based ionic liquids have provided insights into the noncovalent interactions. researchgate.net These studies analyze the electron density to reveal hydrogen bonding, van der Waals interactions, and steric effects that govern the relationship between the cation and anion. researchgate.net In mixtures, such as with propylene (B89431) carbonate, DFT calculations have shown that the addition of the molecular solvent can weaken the interaction between the imidazolium (B1220033) cation and the thiocyanate anion, while enhancing hydrogen bonding between the cation and the solvent molecule. researchgate.net Ab initio molecular dynamics simulations on the solvation of sulfur dioxide in 1-ethyl-3-methylimidazolium (B1214524) thiocyanate have shown that both the cation and the anion play a crucial role. nih.gov The thiocyanate anion tends to form an adduct with SO2, while the cation creates a "cage" around the SO2 molecule through weak interactions involving its alkyl hydrogen atoms and the π-system of the imidazolium ring. nih.gov

Hydrogen Bonding Interactions and Their Influence on Structure and Dynamics

Hydrogen bonding is a critical factor in determining the microscopic structure and macroscopic properties of imidazolium-based ionic liquids. In [OMIM][SCN], these interactions are not limited to the acidic protons on the imidazolium ring. The hydrogen atoms on the octyl chain and the methyl group also participate in weaker, yet significant, hydrogen bonds. nih.govnih.gov The thiocyanate anion (SCN⁻) is an ambident nucleophile and can act as a hydrogen bond acceptor through both its sulfur and nitrogen atoms. nih.govnih.gov

Studies on similar imidazolium thiocyanate systems reveal that the anion plays a crucial role in the solvation of other molecules. For instance, in the solvation of sulfur dioxide (SO₂), the thiocyanate anion forms a direct adduct with the SO₂ molecule, while the imidazolium cations create a "cage" around it. nih.gov This caging effect is facilitated by weak hydrogen bonds donated by the alkyl hydrogen atoms and interactions with the π-system of the imidazolium ring. nih.gov This indicates that the entire cation, not just the ring protons, is involved in creating a structured solvation shell.

The nature of these interactions directly influences the structure and dynamics of the system. In solutions, [OMIM][SCN] has been shown to exhibit strong interactions with polar solvents like propylene carbonate (PC) and N-methyl-2-pyrrolidone. nih.govresearchgate.net These strong solute-solvent interactions are more significant than those observed for imidazolium ILs with shorter alkyl chains, suggesting the octyl group plays a substantial role. nih.gov The presence of charged solutes can induce a pronounced, long-range ordering effect on the surrounding ionic liquid ions, creating distinct solvation shells that extend beyond the immediate vicinity of the solute. semanticscholar.org This ordering is primarily driven by electrostatic interactions. semanticscholar.org

Research on the interaction between 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) and proteins in aqueous solutions further highlights the role of the thiocyanate anion. nih.gov The SCN⁻ ion exhibits an attractive interaction with the positively charged amino groups (NH₃⁺) of lysine residues on the protein surface. nih.gov This specific hydrogen bonding interaction can influence larger-scale processes like protein aggregation. nih.gov

| Interacting Species | Type of Interaction | Influence on System | Reference |

|---|---|---|---|

| Imidazolium Cation (Ring/Alkyl H) ↔ SCN⁻ Anion | Hydrogen Bonding | Forms primary ion pairing and contributes to the liquid's structural network. | nih.govnih.gov |

| Imidazolium Cation ↔ Solute (e.g., SO₂) | Weak H-bonds, π-system interactions | Creates a "solvation cage" around the solute, influencing solubility. | nih.gov |

| SCN⁻ Anion ↔ Solute (e.g., SO₂, Protein Lysine) | Adduct formation, Hydrogen Bonding | Forms specific complexes with solutes, affecting their chemical behavior and processes like aggregation. | nih.govnih.gov |

| [OMIM][SCN] ↔ Polar Solvent (e.g., Propylene Carbonate) | Strong Solute-Solvent Interactions | Governs solvation and thermodynamic properties of the mixture. | nih.govresearchgate.net |

Effects of Water Content on Ionic Liquid Behavior

The presence of water, even in small amounts, can significantly alter the physicochemical properties of ionic liquids. researchgate.net For systems involving 1-alkyl-3-methylimidazolium thiocyanate, water has a notable impact on properties such as viscosity and density. researchgate.net

Studies on the closely related 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) show that it is completely miscible with water in the liquid phase over a wide temperature range. researchgate.net The mixing process, however, is complex. The excess molar volumes for aqueous solutions of [EMIM][SCN] are positive, and the viscosity deviations from ideal behavior are negative. researchgate.netresearchgate.net This suggests that mixing the ionic liquid with water disrupts the organized, nano-scale structure of the pure IL, leading to a less compact and more disordered system. researchgate.net

The energetic analysis of these aqueous systems reveals that the interactions are complex. A detailed inspection of the energetic functions for aqueous [EMIM][SCN] solutions indicates that the thiocyanate anion is more hydrophilic than some other common IL anions but slightly less hydrophilic than the dicyanamide (B8802431) anion. researchgate.net The presence of water can affect the hydrogen-bonding network, introducing water-ion and water-water interactions that compete with the inherent ion-ion interactions of the ionic liquid. This disruption can lead to significant changes in the bulk properties of the mixture. For example, the viscosity of ionic liquids is known to be highly sensitive to water content. researchgate.net

| Property | Observed Effect upon Water Addition | Underlying Reason | Reference |

|---|---|---|---|

| Miscibility | Complete miscibility with water. | Favorable interactions between water and the ionic liquid ions. | researchgate.net |

| Excess Molar Volume (VE) | Positive values. | Disruption of the IL's packing efficiency; less compact structure upon mixing. | researchgate.netresearchgate.net |

| Viscosity Deviation (Δη) | Negative values. | Breakdown of the extensive ion-ion hydrogen bonding network, leading to increased fluidity. | researchgate.net |

| Nanostructure | Disorganization of nano-scale structures. | Introduction of competing hydrogen bonds from water molecules disrupts the IL's inherent order. | researchgate.net |

Applications and Functional Performance in Advanced Chemical Processes

Role in Separation and Extraction Technologies

The tunable properties of [Omim][SCN], such as its negligible vapor pressure, thermal stability, and high solvation capability, make it a promising alternative to traditional volatile organic compounds in a range of separation and extraction processes.

Extractive Desulfurization of Model and Real Fuels

Ionic liquids (ILs) are recognized as effective solvents for extractive desulfurization (EDS) due to their ability to interact favorably with sulfur-containing aromatic compounds. Research has shown that 1-octyl-3-methylimidazolium thiocyanate (B1210189) can be employed as a solvent to remove thiophenic compounds from aliphatic hydrocarbons, which serve as model fuel systems. researchgate.net The extraction mechanism is often attributed to the π-π interactions between the imidazolium (B1220033) ring of the cation and the aromatic ring of the sulfur compound. researchgate.nettees.ac.uk In the case of thiocyanate-based ILs, the anion may also contribute to the extraction efficiency. Studies comparing imidazolium-based ILs with varying alkyl chain lengths have found that while shorter chains can sometimes lead to higher selectivity, they may result in lower distribution coefficients. researchgate.net The performance of [Omim][SCN] is part of a broader investigation into fluorine-free, lower-toxicity ILs for cleaner fuel production. researchgate.net

Separation of Aromatic/Aliphatic Hydrocarbon Mixtures

The separation of aromatic and aliphatic hydrocarbons is a critical and energy-intensive process in the petrochemical industry. researchgate.net Ionic liquids like [Omim][SCN] have been demonstrated as effective solvents for the liquid-liquid extraction of aromatics from these mixtures. The high selectivity of [Omim][SCN] for aromatic compounds stems from the favorable interactions between the electron-rich aromatic ring of the solute and the π-system of the imidazolium cation.

Experimental studies on liquid-liquid equilibria (LLE) have been conducted for ternary systems comprising [Omim][SCN], an aromatic compound (such as p-xylene or ethyl benzene), and an aliphatic compound (such as hexane (B92381), heptane, or octane). researchgate.net The results consistently show high selectivity values, indicating the suitability of [Omim][SCN] as a solvent for this separation. researchgate.net The performance of an extraction solvent is typically evaluated by its selectivity (S) and the solute distribution coefficient (β). A higher selectivity leads to a purer product, while a higher distribution coefficient requires a lower solvent-to-feed ratio. utwente.nl

| Aromatic Compound | Aliphatic Compound | Selectivity (S) |

|---|---|---|

| p-Xylene | Hexane | >1 |

| p-Xylene | Heptane | >1 |

| p-Xylene | Octane | >1 |

| Ethyl Benzene (B151609) | Hexane | >1 |

| Ethyl Benzene | Heptane | >1 |

| Ethyl Benzene | Octane | >1 |

This table is based on findings that the selectivity values calculated from experimental data are greater than unity, indicating the suitability of the ionic liquid as a solvent. Specific numerical values beyond this qualitative assessment were not provided in the source material. researchgate.net

Liquid–Liquid Extraction of Metal Ions

Ionic liquids are increasingly being explored for the extraction and separation of metal ions from aqueous solutions, offering an alternative to conventional solvent extraction systems that use volatile and often toxic organic diluents. mdpi.comresearchgate.net The mechanism of extraction can involve ion exchange, solvation, or chelation, depending on the nature of the ionic liquid and the metal species.

In systems involving 1-octyl-3-methylimidazolium thiocyanate, the thiocyanate anion ([SCN]⁻) can play a direct role in the extraction process. The [SCN]⁻ anion is a well-known complexing agent (ligand) for a wide range of metals, including heavy metals and rare earth elements. It can form anionic metal-thiocyanate complexes (e.g., [M(SCN)ₓ]ⁿ⁻) in the aqueous phase, which are then extracted into the ionic liquid phase via an anion-exchange mechanism with the IL's original anion. Research on other imidazolium-based systems has demonstrated the extraction of lanthanides through the formation of complexes such as [Ln(NCS)ₓ(H₂O)y]³⁻ˣ, highlighting the role of the thiocyanate ion in enhancing the metal's solubility in the ionic liquid phase. researchgate.net The long octyl chain on the imidazolium cation enhances the hydrophobicity of the ionic liquid, which is crucial for forming a stable two-phase system with aqueous solutions and minimizing solvent loss. scispace.com

Gas Absorption and Capture Systems

The capture of acidic gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂) is a critical aspect of industrial flue gas treatment. Ionic liquids are considered promising absorbents due to their negligible vapor pressure, which prevents atmospheric contamination, and their high capacity for dissolving gases. The absorption mechanism in ILs can be either physical (physisorption) or chemical (chemisorption), largely depending on the nature of the anion.

While specific data for [Omim][SCN] is limited, extensive research on the closely related 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]) provides significant insight. The thiocyanate anion is effective for SO₂ capture, primarily through strong charge-transfer interactions between the sulfur atom of SO₂ and the anion. nottingham.ac.uk Studies have shown that [EMIM][SCN] exhibits high SO₂ absorption capacity. nottingham.ac.ukresearchgate.net For instance, mixtures of [EMIM][Cl] and [EMIM][SCN] were found to be highly efficient, with one mixture capturing 0.50 grams of SO₂ per gram of solvent at 20 °C and 0.10 atm. nottingham.ac.uk

In flue gas streams containing both CO₂ and SO₂, ionic liquids often exhibit preferential absorption of SO₂. semanticscholar.orgfao.org SO₂ is a stronger Lewis acid than CO₂ and interacts more strongly with the basic anions of the ionic liquid. This competitive absorption means that the presence of SO₂ can significantly reduce the CO₂ absorption capacity of an IL. semanticscholar.orgfao.org Therefore, [Omim][SCN] is expected to be a highly effective absorbent for SO₂, though its performance for CO₂ capture would be diminished in mixed gas streams.

| Ionic Liquid System | Temperature | Pressure | Absorption Capacity (g SO₂ / g solvent) |

|---|---|---|---|

| [EMIM][Cl]–[EMIM][SCN] (1:1) | 20 °C | 0.10 atm | 0.50 |

| [EMIM][Cl]–[EMIM][SCN] (1:1) | 20 °C | 1960 ppm (low partial pressure) | 0.11 |

Data based on the performance of the closely related 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) mixed with [EMIM][Cl]. nottingham.ac.uk

Electrolyte Applications in Electrochemical Devices

The inherent ionic conductivity, wide electrochemical stability window, and non-flammability of ionic liquids make them attractive candidates for electrolytes in various electrochemical devices, including capacitors and batteries.

Performance as Electrolyte in Energy Storage Systems

The performance of an electrolyte in an energy storage device like an electrochemical double-layer capacitor (EDLC), or supercapacitor, is critically dependent on properties such as ionic conductivity, viscosity, and electrochemical stability window (ESW). scienceopen.com High ionic conductivity ensures rapid charge and discharge rates, while low viscosity facilitates ion mobility. A wide ESW allows for higher operating voltages, which significantly increases the energy density of the device (Energy ∝ Voltage²).

Research on 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) has demonstrated its potential as a supercapacitor electrolyte, noting its exceptionally high conductivity and low viscosity compared to other common ionic liquids. researchgate.net Imidazolium ILs with cyano-based anions can exhibit ionic conductivities around 2.0 × 10⁻² S·cm⁻¹ and electrochemical windows of approximately 3.0 V at 25°C. researchgate.net

For this compound ([Omim][SCN]), the longer octyl chain compared to the ethyl chain in [EMIM][SCN] is expected to have a significant impact on its physical properties. Generally, increasing the alkyl chain length on the imidazolium cation leads to:

Increased Viscosity: The longer chain increases van der Waals forces between the cations, hindering their movement and thus increasing the bulk viscosity. researchgate.net

Decreased Ionic Conductivity: As conductivity is inversely related to viscosity, the higher viscosity of [Omim][SCN] would lead to lower ionic conductivity compared to [EMIM][SCN]. iolitec.de

While this would result in a lower power density compared to devices using its short-chain analogue, the fundamental electrochemical stability imparted by the imidazolium cation and thiocyanate anion would be largely retained. Therefore, [Omim][SCN] could be considered for applications where high energy density and safety are prioritized over extremely high charge-discharge rates.

| Ionic Liquid | Alkyl Chain | Viscosity (cP) | Ionic Conductivity (mS/cm) | Expected Impact on Supercapacitor |

|---|---|---|---|---|

| [EMIM][SCN] | Ethyl (-C₂H₅) | ~24 | High (~20) | High Power Density |

| [Omim][SCN] | Octyl (-C₈H₁₇) | Higher than [EMIM][SCN] | Lower than [EMIM][SCN] | Lower Power Density, Safety Benefits |

Values for [EMIM][SCN] are based on reported experimental data. researchgate.netiolitec.de Properties for [Omim][SCN] are projected based on established structure-property relationships. researchgate.net

Electrochemical Window and Stability Investigations

The electrochemical window (EW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For this compound, ([C8MIM][SCN]), its electrochemical stability is a key feature for its application in electrochemical devices.

The stability of the 1-octyl-3-methylimidazolium cation against reduction and the thiocyanate anion against oxidation dictate the limits of the electrochemical window. The cathodic limit is set by the reduction of the imidazolium ring, while the anodic limit is determined by the oxidation of the thiocyanate anion. Pure 1-alkyl-3-methylimidazolium ionic liquids with various cyano-based anions typically exhibit electrochemical windows of about 3.0 V at 25°C. researchgate.net Experimental studies have suggested that among several cyano-based anions, the thiocyanate anion contributes to the widest electrochemical window, making it a promising candidate for applications such as electrochemical double-layer capacitors. researchgate.net

| Ionic Liquid | Anion | Electrochemical Window (V) | Reference Compound |

|---|---|---|---|

| 1-alkyl-3-methylimidazolium thiocyanate | [SCN]⁻ | ~3.0 | Yes |

| 1-alkyl-3-methylimidazolium dicyanamide (B8802431) | [N(CN)₂]⁻ | - | No |

| 1-alkyl-3-methylimidazolium tricyanomethanide | [C(CN)₃]⁻ | - | No |

| 1-alkyl-3-methylimidazolium hexafluorophosphate | [PF₆]⁻ | ~4.1 - 4.9 | No |

| 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | ~3.7 - 4.3 | No |

Ion Diffusion and Charge Transport Mechanisms

Studies on 1-octyl-3-methylimidazolium triflate ([omimTf]), which shares the same cation, reveal that mass and charge transport are influenced by strong Coulombic interactions. nih.gov The temperature dependence of transport properties like conductivity and fluidity in these systems can be described by an Arrhenius-like form that also incorporates a dipole density dependence. nih.gov The activation energies for conductivity and fluidity in these ionic liquids are substantially higher than those for typical aprotic organic liquids, a consequence of the strong ionic interactions. nih.gov

For the ethyl analogue, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), investigations into its charge transport and glassy dynamics have been conducted over a wide range of frequencies and temperatures. nih.gov The DC conductivity in this system correlates well with the Barton-Nakajima-Namikawa relation. nih.gov The interplay between the ionic conductivity and the diffusion of dissolved species, such as CO2, can be monitored, indicating that chemical changes at the molecular level affect the charge transport mechanism. nih.gov The conductivity of pure [EMIM][SCN] is notably high, around 20.2 mS/cm. The longer octyl chain in [C8MIM][SCN] would be expected to increase viscosity and decrease ionic conductivity compared to its ethyl counterpart due to increased van der Waals interactions and mass.

| Ionic Liquid | Property | Value | Temperature |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium thiocyanate | Ionic Conductivity | ~20.2 mS/cm | 20°C |

| 1-octyl-3-methylimidazolium triflate | Activation Energy for Conductivity | 49.9 ± 0.5 kJ/mol | - |

| 1-octyl-3-methylimidazolium triflate | Activation Energy for Fluidity | 43.5 ± 0.7 kJ/mol | - |

Applications in Electrodeposition and Electrosynthesis